3-(4-Acetyl-3,5-dimethyl-pyrazol-1-yl)-2-methyl-propionic acid
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Overview
Description
3-(4-Acetyl-3,5-dimethyl-pyrazol-1-yl)-2-methyl-propionic acid is a biochemical compound with the molecular formula C10H14N2O3 and a molecular weight of 210.23 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CC1=C(C(=NN1CCC(=O)O)C)C(=O)C . This notation provides a way to represent the structure using ASCII strings. For a 3D structural analysis, specialized software or databases would be required.Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics , which is the large-scale study of proteins, particularly their structures and functions. It’s used as a biochemical tool to investigate protein interactions and modifications, aiding in the understanding of cellular processes at the molecular level .
Analytical Chemistry
Lastly, in analytical chemistry, it can be a standard or reagent in chromatography and mass spectrometry methods to identify and quantify various substances within a sample.
Each of these applications leverages the unique chemical structure of 3-(4-Acetyl-3,5-dimethyl-pyrazol-1-yl)-2-methyl-propionic acid to explore and innovate within their respective fields. The compound’s versatility makes it a valuable asset across different areas of scientific research .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(4-acetyl-3,5-dimethylpyrazol-1-yl)-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-6(11(15)16)5-13-8(3)10(9(4)14)7(2)12-13/h6H,5H2,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMRRADEFYZVRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(C)C(=O)O)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Acetyl-3,5-dimethyl-pyrazol-1-yl)-2-methyl-propionic acid |
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